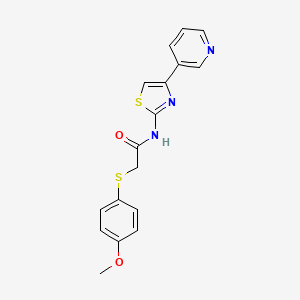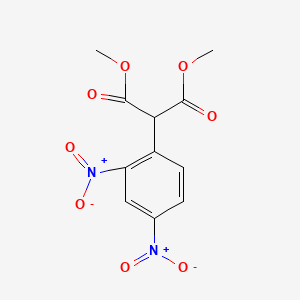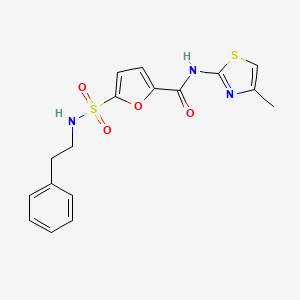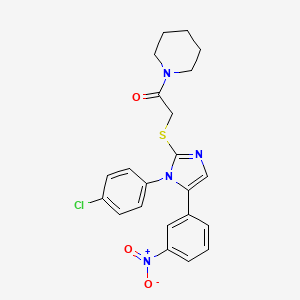
3-(Benzylthio)-6-(4-fluorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylthio)-6-(4-fluorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzylsulfanyl group at the 3-position and a 4-fluorophenyl group at the 6-position
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include this compound, have been shown to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
It’s worth noting that pyridazinone derivatives have been shown to interact with their targets in a variety of ways, leading to a range of physiological effects .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazinone derivatives, it is likely that multiple pathways are affected .
Result of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
One study has shown that a related pyridazinone derivative exhibits anti-corrosion properties in an acidic environment , suggesting that environmental factors can indeed influence the action of these compounds.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with various enzymes and proteins in a biochemical context .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-6-(4-fluorophenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a halogenated pyridazine intermediate.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-fluorophenylboronic acid and a halogenated pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-6-(4-fluorophenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(Benzylthio)-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with unique properties, such as electronic and photonic materials.
Comparison with Similar Compounds
Similar Compounds
3-Benzylsulfanyl-6-phenylpyridazine: Similar structure but lacks the fluorine atom on the phenyl ring.
3-Benzylsulfanyl-6-(4-chlorophenyl)pyridazine: Similar structure but has a chlorine atom instead of a fluorine atom on the phenyl ring.
3-Benzylsulfanyl-6-(4-methylphenyl)pyridazine: Similar structure but has a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
3-(Benzylthio)-6-(4-fluorophenyl)pyridazine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzylsulfanyl-6-(4-fluorophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2S/c18-15-8-6-14(7-9-15)16-10-11-17(20-19-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOZAKBUEWVXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451528.png)
![3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B2451532.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451534.png)

![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B2451537.png)

![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)


![N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2451543.png)
